1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone
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Overview
Description
1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone typically involves the reaction of 2-methylpiperidine with 2-phenyl-2-(phenylsulfanyl)ethanone under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve multicomponent reactions. These reactions are advantageous due to their efficiency, cost-effectiveness, and ability to produce highly functionalized piperidine scaffolds .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine(III) compounds.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the piperidine ring.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agents are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Nucleophilic reagents like amines and alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring allows it to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar structure but lacking the phenyl and phenylsulfanyl groups.
Piperidinone: Another piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Uniqueness
1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and phenylsulfanyl groups enhances its potential for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C20H23NOS |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H23NOS/c1-16-10-8-9-15-21(16)20(22)19(17-11-4-2-5-12-17)23-18-13-6-3-7-14-18/h2-7,11-14,16,19H,8-10,15H2,1H3 |
InChI Key |
MNBMQBGZQJIBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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